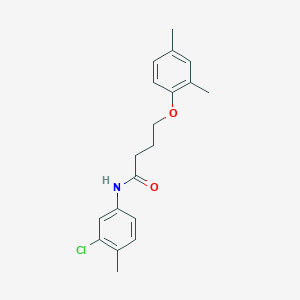![molecular formula C24H21N3O2 B4578596 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, often utilizing a multi-step process. For instance, compounds with structural similarities, such as those containing the 1H-pyrazol-1-yl or benzoxazolinone moieties, are synthesized through condensation reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones or through the reaction of 2-hydrazino-1-phenylethanol with dibenzoylmethane, demonstrating the versatility and complexity of synthetic routes for such compounds (Shestopalov et al., 2003); (Bondavalli et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, contributing to a complex spatial configuration. X-ray diffraction analysis is a common method for determining the crystal and molecular structure, providing insight into the arrangement of atoms within the molecule and the nature of its three-dimensional shape (Ustabaş et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include condensation, substitution, and addition reactions, reflecting their reactive nature due to the presence of multiple active sites. The formation of hydrogen bonds, evidenced by structural analyses, plays a crucial role in dictating the compounds' reactivity and interaction with other molecules (Portilla et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal form can be determined through various analytical techniques. These properties are influenced by the molecular structure and are critical for understanding the compound's behavior in different environments (Cindrić et al., 2005).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are pivotal for predicting how these compounds behave in chemical reactions. Spectroscopic methods, such as FT-IR and NMR, provide valuable information on the functional groups present and their electronic environment, influencing the chemical properties of the compound (Mary et al., 2015).
科学的研究の応用
Cross-Reactions Among Parabens, Para-Phenylenediamine, and Benzocaine
Research by Turchin et al. (2006) on the cross-reactions among parabens, para-phenylenediamine (PPD), and benzocaine has implications for understanding the allergic responses and cross-reactivity of structurally related compounds in humans. This study highlighted the significance of cross-reactions to parabens in patients positive for PPD and benzocaine, pointing towards the need for careful consideration in the use of these compounds in consumer products due to potential allergic reactions (Turchin et al., 2006).
Pharmacokinetic Profile of Propyl Paraben in Humans
A study by Shin et al. (2019) explored the pharmacokinetic characteristics of propyl paraben in humans following oral administration. This research is crucial for understanding how similar chemical structures are metabolized and eliminated in the human body, providing insights into their safety, efficacy, and potential health risks. The study found rapid absorption and elimination of propyl paraben in humans, a finding relevant to assessing the risk and safety of related chemical compounds (Shin et al., 2019).
Metabolism and Elimination of Parabens
Moos et al. (2016) investigated the metabolism and urinary excretion of methyl paraben, iso-butyl paraben, and n-butyl paraben after oral dosage in humans. This study contributes to the understanding of how the body processes and eliminates chemical compounds similar to "2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone," highlighting the complexity of human exposure and the need for comprehensive safety assessments (Moos et al., 2016).
特性
IUPAC Name |
2-[2-(2-aminobenzoyl)-5-phenyl-3,4-dihydropyrazol-4-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-21-14-8-7-13-20(21)24(29)27-16-19(15-22(28)17-9-3-1-4-10-17)23(26-27)18-11-5-2-6-12-18/h1-14,19H,15-16,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZXEOVRYUMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1C(=O)C2=CC=CC=C2N)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)


![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)